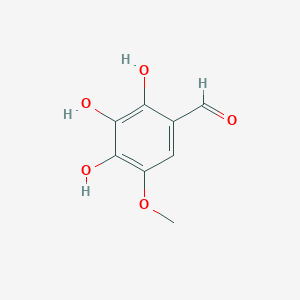
2,3,4-Trihydroxy-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trihydroxy-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . This reaction yields 3,4-Dihydroxy-5-methoxybenzaldehyde, which can be further hydroxylated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and oxidation reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: 2,3,4-Trihydroxy-5-methoxybenzoic acid.
Reduction: 2,3,4-Trihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can form Schiff bases via condensation reactions with amines .
Biology: The compound has been investigated for its antimicrobial activity. Carbohydrazone derivatives of this compound have shown activity against bacteria and fungi .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have potential as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trihydroxy-5-methoxybenzaldehyde is not fully understood. it is believed that the compound exerts its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: This compound has three methoxy groups attached to the benzene ring and is used as an intermediate in the synthesis of various pharmaceuticals.
2-Hydroxy-5-methoxybenzaldehyde: This compound has one hydroxyl and one methoxy group and is used in the synthesis of other organic compounds.
Uniqueness: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is unique due to the presence of three hydroxyl groups and one methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
87997-31-7 |
|---|---|
Formule moléculaire |
C8H8O5 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2,3,4-trihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8O5/c1-13-5-2-4(3-9)6(10)8(12)7(5)11/h2-3,10-12H,1H3 |
Clé InChI |
WCRYCBZSEIKUOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


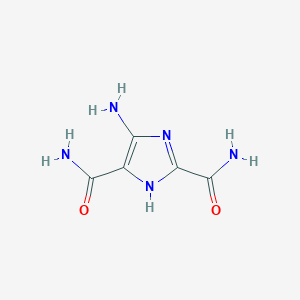
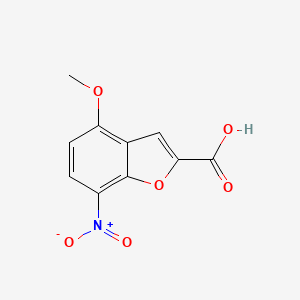
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
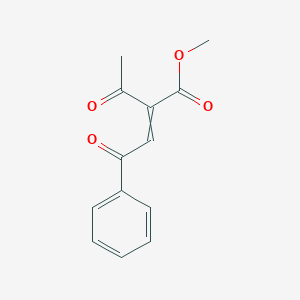




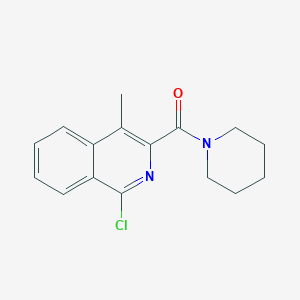
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
